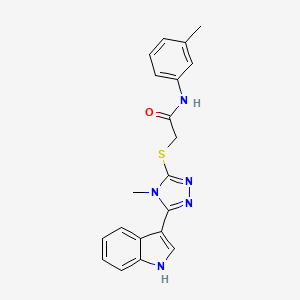

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Beschreibung

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide features a hybrid structure combining a 1,2,4-triazole core, an indole moiety, and an acetamide group substituted with a meta-tolyl (m-tolyl) group.

Eigenschaften

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5OS/c1-13-6-5-7-14(10-13)22-18(26)12-27-20-24-23-19(25(20)2)16-11-21-17-9-4-3-8-15(16)17/h3-11,21H,12H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWSNVQSTZGCSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a novel derivative that combines the biological properties of indole and triazole moieties. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article provides a comprehensive overview of its biological activity, synthesis, and research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that integrates indole derivatives with 1,2,4-triazole structures. The methods often include:

- Formation of the Triazole Ring : Utilizing hydrazine derivatives in the presence of carbonyl compounds.

- Thioether Formation : Reacting the triazole with thiol compounds to introduce sulfur functionality.

- Acetamide Formation : Finalizing the structure by acylating the amine with acetic anhydride or acetyl chloride.

Anticancer Properties

Recent studies have indicated that compounds containing indole and triazole rings exhibit significant anticancer activity. For instance, derivatives similar to our target compound have shown selective inhibition against various cancer cell lines, including:

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In vivo studies demonstrated that it reduces edema significantly in animal models, comparable to established anti-inflammatory drugs like dexamethasone. The observed effects include:

- Reduction in pro-inflammatory cytokines (IL-1β, TNFα).

- Inhibition of leukocyte migration in peritonitis assays .

| Dosage (mg/kg) | Edema Reduction (%) | Time Point (h) |

|---|---|---|

| 50 | 44.5 | 2 |

| 100 | 67.34 | 6 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- COX-2 Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes, reducing prostaglandin synthesis.

- Apoptotic Pathways : Induction of caspase activity leading to programmed cell death in cancer cells.

- Antioxidant Activity : The presence of sulfur in the triazole ring may contribute to its antioxidant properties, reducing oxidative stress in cells .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

- Study on Indole Derivatives : A series of indole-based compounds were evaluated for anticancer activity against NCI-60 cell lines, showing promising results that support further investigation into similar structures .

- Triazole Compounds in Inflammation Models : Research demonstrated that triazole derivatives exhibit significant anti-inflammatory effects in animal models, suggesting a potential therapeutic role for our target compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing indole and triazole structures exhibit significant anticancer properties. For instance, derivatives of the compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. A study demonstrated that triazole derivatives could enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies reveal that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the indole moiety is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death .

Pharmacological Insights

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of the compound in models of neurodegenerative diseases. It has been shown to modulate pathways involved in oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease. Animal studies demonstrated that treatment with this compound resulted in reduced neuroinflammation and improved cognitive functions .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This has implications for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. A systematic review indicated that similar compounds can significantly reduce inflammation markers in clinical settings .

Data Tables

Case Studies

- Anticancer Efficacy : A study published in a peer-reviewed journal reported the synthesis of several triazole derivatives based on this compound. In vitro tests showed that one derivative exhibited IC50 values lower than standard chemotherapeutics against breast cancer cell lines, suggesting enhanced potency .

- Neuroprotection in Animal Models : In a controlled study involving mice subjected to neurotoxic agents, administration of the compound resulted in significantly lower levels of oxidative stress markers compared to untreated controls. Behavioral tests indicated improved memory retention and reduced anxiety-like behaviors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of 1,2,4-triazole-thio-acetamide derivatives. Key structural variations among analogs include:

Physicochemical Properties

- Melting Points: Target compound: Not explicitly reported. Analogs: Range from 88–170°C, influenced by substituents (e.g., nitro groups elevate melting points ; bulky groups like adamantyl may reduce crystallinity ).

- Spectral Data :

Key Research Findings

Substituent Impact :

- Electron-withdrawing groups (e.g., nitro in compound 22 ) enhance stability but may reduce solubility.

- Lipophilic groups (e.g., isobutyl in 7a ) improve membrane permeability, critical for antimicrobial activity.

- Bulkier substituents (e.g., adamantyl in MGH-CP25 ) can sterically hinder target binding but improve pharmacokinetics.

Activity Trends: Indole-containing analogs (e.g., ) show pronounced anticancer activity, likely due to DNA intercalation or enzyme inhibition. Morpholine or piperazine derivatives (e.g., ) exhibit broad-spectrum biological effects, suggesting scaffold versatility.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide with high purity and yield?

- Methodological Answer : Synthesis requires multi-step reactions with strict control of reaction conditions. Key steps include:

- Use of solvents like dimethylformamide (DMF) or ethanol to enhance solubility .

- Catalysts such as triethylamine to facilitate coupling reactions .

- Optimization of temperature (typically 60–80°C) and pH (neutral to mildly basic) to maximize yield .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and bond formation .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- Elemental Analysis : Validate elemental composition (C, H, N, S) within ±0.3% deviation .

Q. What initial biological screening approaches are recommended to assess the compound's potential therapeutic applications?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC50 values .

- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) guided by docking studies .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) be applied to predict the compound's biological targets and optimize its structure?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and nonlinear optical (NLO) behavior .

- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with targets (e.g., EGFR, topoisomerase II) and identify critical residues .

- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity data to design derivatives .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Address discrepancies through:

- Pharmacokinetic Profiling : Assess bioavailability, plasma stability, and metabolic pathways (e.g., CYP450 interactions) using LC-MS/MS .

- Formulation Optimization : Improve solubility via co-solvents (e.g., PEG 400) or nanoencapsulation .

- Toxicity Screening : Evaluate hepatotoxicity (ALT/AST levels) and hemocompatibility to rule off-target effects .

Q. What methodologies are recommended for elucidating the mechanism of action of this compound against specific cancer cell lines?

- Methodological Answer :

- Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

- Western Blotting : Validate protein expression changes (e.g., Bcl-2, caspase-3) .

- Fluorescence Microscopy : Track cellular uptake and sublocalization using fluorescent probes .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound's antimicrobial potency while minimizing toxicity?

- Methodological Answer :

- Derivatization : Synthesize analogs with modified substituents (e.g., halogens on the indole ring, alkyl chains on the triazole) .

- Toxicity Profiling : Compare cytotoxicity (e.g., CC50 in HEK293 cells) with antimicrobial MIC values to establish selectivity indices .

- Resistance Studies : Serial passage assays to monitor resistance development in pathogens .

Data Contradiction Analysis

- Example : If a derivative shows strong in vitro activity but poor in vivo efficacy:

- Hypothesis : Low solubility or rapid metabolism.

- Testing : Measure logP (partition coefficient) and plasma protein binding .

- Resolution : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.